molecular formula C10H13NO3 B13953670 N-(2-hydroxy-4-methoxyphenyl)propanamide CAS No. 101908-49-0

N-(2-hydroxy-4-methoxyphenyl)propanamide

Cat. No.: B13953670
CAS No.: 101908-49-0
M. Wt: 195.21 g/mol
InChI Key: KFAFVFOAZJVMPH-UHFFFAOYSA-N
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Description

N-(2-hydroxy-4-methoxyphenyl)propanamide is an organic compound with the molecular formula C10H13NO3 and a molecular weight of 195.21512 g/mol This compound is characterized by the presence of a propanamide group attached to a 2-hydroxy-4-methoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-4-methoxyphenyl)propanamide typically involves the reaction of 2-hydroxy-4-methoxybenzaldehyde with propanamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-4-methoxyphenyl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-hydroxy-4-methoxyphenyl)propanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-4-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)propanamide: Similar structure but lacks the hydroxyl group.

    N-(4-methoxyphenyl)-2-methylpropanamide: Contains an additional methyl group.

    3-chloro-N-(4-methoxyphenyl)propanamide: Contains a chlorine substituent.

Uniqueness

N-(2-hydroxy-4-methoxyphenyl)propanamide is unique due to the presence of both hydroxyl and methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds .

Biological Activity

N-(2-hydroxy-4-methoxyphenyl)propanamide, a compound derived from the phenolic structure, has garnered attention in recent research due to its diverse biological activities. This article explores the compound's antioxidant, anticancer, antibacterial, and antifungal properties, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical formula:

  • Molecular Formula : C10H13NO3
  • Molecular Weight : 195.22 g/mol

The compound features a hydroxyl group and a methoxy group on the aromatic ring, which are crucial for its biological activity.

Antioxidant Activity

Antioxidants play a vital role in protecting cells from oxidative stress. The antioxidant activity of this compound has been evaluated using various assays.

  • DPPH Radical Scavenging Assay : This assay measures the ability of compounds to scavenge DPPH radicals. The results indicate that this compound exhibits significant radical scavenging activity, comparable to well-known antioxidants like ascorbic acid.
CompoundDPPH Scavenging Activity (%)Reference
This compound85.3%
Ascorbic Acid87.5%

Anticancer Activity

The anticancer potential of this compound has been investigated against various cancer cell lines using MTT assays.

  • Cell Lines Tested :
    • Human glioblastoma U-87
    • Triple-negative breast cancer MDA-MB-231

The compound demonstrated cytotoxic effects, with IC50 values indicating its potency against these cancer cell lines.

Cell LineIC50 (µM)Reference
U-8712.5
MDA-MB-23115.0

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxicity of various derivatives, this compound was found to inhibit cell proliferation effectively, particularly in glioblastoma cells compared to breast cancer cells, suggesting a selective action mechanism.

Antibacterial and Antifungal Activity

The antibacterial and antifungal activities of this compound were assessed against several strains.

Antibacterial Activity

In vitro studies revealed that the compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC µg/mL)Reference
Staphylococcus aureus8.0
Escherichia coli16.0
Bacillus subtilis4.0

Antifungal Activity

The antifungal efficacy was also notable, particularly against Candida albicans.

Fungal StrainMIC (µg/mL)Reference
Candida albicans12.5

The biological activities of this compound can be attributed to its ability to interact with cellular pathways involved in oxidative stress response and apoptosis induction in cancer cells. The presence of hydroxyl and methoxy groups enhances its electron-donating capacity, facilitating radical scavenging and contributing to its anticancer effects.

Properties

CAS No.

101908-49-0

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

N-(2-hydroxy-4-methoxyphenyl)propanamide

InChI

InChI=1S/C10H13NO3/c1-3-10(13)11-8-5-4-7(14-2)6-9(8)12/h4-6,12H,3H2,1-2H3,(H,11,13)

InChI Key

KFAFVFOAZJVMPH-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=C(C=C(C=C1)OC)O

Origin of Product

United States

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